molecular formula C12H32O12 B008353 Tetraglycerol CAS No. 56491-53-3

Tetraglycerol

Cat. No.: B008353
CAS No.: 56491-53-3
M. Wt: 368.38 g/mol
InChI Key: JYKSTGLAIMQDRA-UHFFFAOYSA-N
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Description

Tetraglycerol, also known as polyglycerol-4, is a polyol compound with the chemical formula C12H26O9. It is a member of the polyglycerol family, which consists of multiple glycerol units linked together. This compound is a crystalline solid with a melting point of 178°C . It is widely used in various industries due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraglycerol can be synthesized through the polymerization of glycerol. The process involves the condensation of glycerol molecules, which can be catalyzed by acids such as sulfuric acid, triflic acid, or hydrochloric acid . The reaction is typically carried out at elevated temperatures and reduced pressure to facilitate the removal of water, which is a byproduct of the condensation reaction.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process under microwave activation. This method involves the oligomerization of glycerol in the presence of a homogeneous catalyst such as potassium carbonate . The process parameters, including temperature, flow rate, and residence time, are carefully controlled to optimize the yield and purity of this compound.

Mechanism of Action

The mechanism of action of tetraglycerol and its derivatives depends on their specific applications. For example, in emulsification, this compound esters reduce the surface tension between oil and water phases, stabilizing the emulsion . In biological applications, this compound derivatives can interact with cell membranes and proteins, enhancing their stability and functionality . The molecular targets and pathways involved vary depending on the specific derivative and application.

Properties

IUPAC Name

propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8O3/c4*4-1-3(6)2-5/h4*3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKSTGLAIMQDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56491-53-3
Record name Tetraglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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